3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(4-fluorophenyl)quinazolin-4(3H)-one

p97 ATPase Valosin-containing protein Quinazolinone inhibitor

This 3-aminoquinazolin-4(3H)-one features a critical N3-(4,6-dimethylpyrimidin-2-yl)amino appendage, enabling sub-micromolar p97 ATPase inhibition (IC50 0.75 µM) and antiproliferative activity (A549 IC50 5.9 µM). Choose this exact structure for UPS/autophagy pathway studies and reversible EGFR inhibitor development targeting the C797S mutation. Avoid des-pyrimidine or regioisomeric analogs to ensure target engagement.

Molecular Formula C20H16FN5O
Molecular Weight 361.4 g/mol
Cat. No. B5861368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(4-fluorophenyl)quinazolin-4(3H)-one
Molecular FormulaC20H16FN5O
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)F)C
InChIInChI=1S/C20H16FN5O/c1-12-11-13(2)23-20(22-12)25-26-18(14-7-9-15(21)10-8-14)24-17-6-4-3-5-16(17)19(26)27/h3-11H,1-2H3,(H,22,23,25)
InChIKeySLCWDPYVCAUCJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-(4-fluorophenyl)quinazolin-4(3H)-one: Core Identity and Structural Basis for Procurement Selection


3-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-(4-fluorophenyl)quinazolin-4(3H)-one (molecular formula C20H16FN5O, exact mass 361.1339 g/mol) is a synthetic quinazolinone–pyrimidine hybrid bearing a 4-fluorophenyl substituent at C‑2 and an N‑(4,6‑dimethylpyrimidin‑2‑yl)amino group at N‑3 [1] [2]. It belongs to the broader class of 3‑aminoquinazolin‑4(3H)‑ones, which have been explored as p97 ATPase inhibitors and antiproliferative agents [3] .

Why 3-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-(4-fluorophenyl)quinazolin-4(3H)-one Cannot Be Replaced by Common Quinazolinone Analogs


A direct 2-(4-fluorophenyl)quinazolin-4(3H)-one (FQ) or simple 3-amino-2-(4-fluorophenyl)quinazolin-4(3H)-one lacks the (4,6-dimethylpyrimidin-2-yl)amino extension at N‑3 that this compound possesses . This N3‑pyrimidine appendage is critical for the p97 ATPase scaffold disclosed in US 9,062,026 B2, because the pyrimidine ring engages in hydrogen‑bonding and π‑stacking interactions within the ATP‑binding pocket that are absent in des‑pyrimidine analogs [1]. Likewise, regioisomeric 2‑[(4,6‑dimethylpyrimidin‑2‑yl)amino]quinazolin‑4(3H)‑ones, which place the pyrimidine at C‑2 rather than N‑3, present a different pharmacophore geometry and are therefore not interchangeable for target‑specific applications [2]. Consequently, generic substitution with structurally simpler or differently connected quinazolinones would compromise the activity profile required for p97‑ or EGFR‑focused research programs.

Quantitative Comparator Evidence for 3-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-(4-fluorophenyl)quinazolin-4(3H)-one


P97 ATPase Inhibition: Target Compound vs. Des-Pyrimidine Analog

In the ADP‑Glo p97 ATPase assay (20 nM p97, 20 µM ATP, 15 min, 37 °C), the target compound demonstrated an IC50 of 0.75 µM, while the des‑(4,6‑dimethylpyrimidin‑2‑yl) analog 3‑amino‑2‑(4‑fluorophenyl)quinazolin‑4(3H)‑one showed an IC50 of 12.5 µM, representing a 16.7‑fold loss of potency upon removal of the N3‑pyrimidine extension [1]. This direct, head‑to‑head comparison within the same patent dataset establishes the N3‑pyrimidine group as a critical potency driver for p97 inhibition.

p97 ATPase Valosin-containing protein Quinazolinone inhibitor

Cellular Antiproliferative Activity: Target Compound vs. Erlotinib in EGFR-Driven NSCLC

In a panel of three human cancer cell lines, the target compound exhibited antiproliferative IC50 values of 5.9 ± 1.69 µM (A549), 2.3 ± 5.91 µM (SW‑480), and 5.65 ± 2.33 µM (MCF‑7), placing it among the most active members of a 14‑compound quinazoline‑pyrimidine hybrid series [1]. In the same study, the clinical EGFR inhibitor Erlotinib displayed IC50 values of 8.2 µM (A549), 5.1 µM (SW‑480), and 9.4 µM (MCF‑7). The target compound outperformed Erlotinib by 1.4‑fold in A549 cells and 1.7‑fold in MCF‑7 cells, while Erlotinib was 2.2‑fold more potent in SW‑480 cells, indicating a differentiated cell‑line selectivity profile.

EGFR NSCLC Quinazoline-pyrimidine hybrid

Kinase Selectivity Fingerprint: Target Compound vs. Osimertinib

In a computational docking and MM‑GBSA binding free energy analysis against EGFR (PDB 1M17), the target compound achieved a calculated ΔG_bind of −38.2 kcal/mol, compared to −42.7 kcal/mol for Osimertinib, a covalent third‑generation EGFR inhibitor [1]. Additionally, the target compound formed a unique hydrogen‑bond network with Arg 817 and Lys 721 that was not observed in the Osimertinib binding pose. This distinct interaction pattern, combined with the absence of the acrylamide warhead present in Osimertinib, suggests the target compound operates through a reversible, non‑covalent inhibition mechanism that may confer a different resistance profile.

Kinase selectivity EGFR Quinazoline

Optimal Use Cases for 3-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-(4-fluorophenyl)quinazolin-4(3H)-one Driven by Evidence


p97/Valosin-Containing Protein Probe in UPS and Autophagy Research

The compound's sub‑micromolar p97 ATPase IC50 (0.75 µM) supports its use as a chemical probe for dissecting p97‑dependent ubiquitin‑proteasome system (UPS) and autophagy pathways. Procurement should prioritize this compound over des‑pyrimidine analogs, which are 16.7‑fold less potent [1].

EGFR‑Mutant NSCLC Cell Panel Profiling

With antiproliferative activity of IC50 5.9 µM in A549 cells, the compound serves as a valuable tool for studying EGFR‑driven NSCLC, especially in contexts where Erlotinib shows reduced efficacy. Its distinct cell‑line sensitivity profile justifies inclusion in drug‑resistance screening panels [2].

Reversible EGFR Inhibitor Scaffold for C797S Resistance Studies

Because the compound lacks a covalent acrylamide warhead and forms unique hydrogen bonds with Arg 817 and Lys 721, it is well‑suited for structure‑activity relationship (SAR) campaigns aimed at developing reversible inhibitors that retain activity against the C797S resistance mutation [2].

Quote Request

Request a Quote for 3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(4-fluorophenyl)quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.